4-(2-Bromoethyl)-2-methylmorpholine hydrobromide

Description

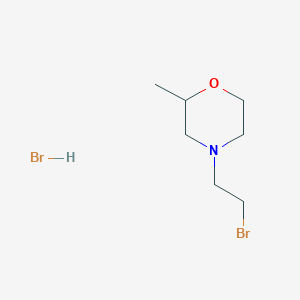

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide (CAS: 42802-94-8) is a brominated morpholine derivative. Structurally, it consists of a six-membered morpholine ring (containing one oxygen atom) substituted with a 2-bromoethyl group at the 4-position and a methyl group at the 2-position. The hydrobromide salt enhances its stability and solubility in polar solvents .

Properties

IUPAC Name |

4-(2-bromoethyl)-2-methylmorpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO.BrH/c1-7-6-9(3-2-8)4-5-10-7;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGFLFPZLWKILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Reaction Conditions

The primary synthetic approach to 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide involves the nucleophilic substitution reaction of 4-morpholineethanol derivatives with brominating agents. A commonly employed method is the reaction of 4-morpholineethanol (or 2-methylmorpholine derivatives bearing a hydroxyl group at the 4-position) with a brominating reagent such as triphenylphosphine dibromide. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, at ambient temperature to moderate heating depending on scale and reagent reactivity.

The product is isolated as the hydrobromide salt, often by direct crystallization or recrystallization from suitable solvents to ensure purity. Industrial scale preparations optimize these conditions to maximize yield and minimize impurities.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Morpholineethanol + Triphenylphosphine dibromide | Bromination of hydroxyl to bromoethyl group | Inert atmosphere, room temperature |

| 2 | Crystallization/Recrystallization | Purification | Solvents such as ethanol or ethyl acetate used |

| 3 | Conversion to hydrobromide salt | Salt formation | Hydrobromic acid or bromine source applied |

This method ensures the selective substitution of the hydroxyl group with bromine, yielding the bromoethyl derivative in hydrobromide salt form.

Detailed Reaction Mechanism and Analysis

The key transformation in the preparation is the conversion of the hydroxyl group on the morpholine ring to a bromoethyl substituent. Triphenylphosphine dibromide acts as a brominating agent by generating an electrophilic bromine species that reacts with the alcohol, forming the bromide via an SN2 mechanism.

- Nucleophilic substitution (SN2): The lone pair on the oxygen of the hydroxyl group is activated by the brominating reagent, facilitating the displacement of the hydroxyl by bromide ion.

- Hydrobromide salt formation: The free base morpholine derivative is protonated by hydrobromic acid or generated HBr, stabilizing the compound as a crystalline hydrobromide salt.

This reaction pathway is favored due to the good leaving group ability of the activated hydroxyl and the nucleophilicity of bromide ions in the reaction medium.

Industrial Production Considerations

Industrial synthesis of this compound follows the same fundamental chemistry but incorporates process optimizations:

- Reaction scale-up: Larger reactors with controlled temperature and inert atmosphere.

- Solvent selection: Use of solvents such as dichloromethane or 1,2-dichloroethane to dissolve reagents and control reaction kinetics.

- Purification: Crystallization under controlled cooling to enhance purity and yield.

- Yield optimization: Reaction time and reagent stoichiometry are finely tuned to maximize product formation and minimize by-products.

The industrial process ensures reproducibility, safety, and environmental compliance while delivering high-purity material suitable for downstream applications.

Comparative Analysis with Related Bromination Processes

While direct literature on this exact compound's preparation is limited, related bromination methods provide valuable insights. For example, bromination of aromatic amines to form hydrobromide salts, such as 4-bromoaniline hydrobromides, is commonly conducted in inert water-immiscible solvents like cyclohexane or 1,2-dichloroethane at temperatures from -5 °C to 100 °C to achieve high selectivity and yield.

Though these processes involve aromatic substrates, the principles of using inert solvents and controlled temperature to improve bromination selectivity and yield can be analogously applied to the preparation of this compound.

| Parameter | This compound | 4-Bromoaniline Hydrobromides (Related Process) |

|---|---|---|

| Solvent | Inert solvents (e.g., dichloromethane) | Cyclohexane, 1,2-dichloroethane |

| Temperature Range | Ambient to mild heating | -5 °C to 100 °C |

| Brominating Agent | Triphenylphosphine dibromide | Bromine in presence of acid |

| Reaction Atmosphere | Inert (N2 or Ar) | Atmospheric pressure |

| Yield | High, optimized for purity | Nearly quantitative |

This comparison highlights the importance of solvent choice and temperature control in bromination reactions to achieve high yields and purity.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 4-Morpholineethanol or 2-methyl-4-hydroxymethylmorpholine |

| Brominating Agent | Triphenylphosphine dibromide |

| Reaction Conditions | Inert atmosphere, room temperature, polar aprotic solvents |

| Purification | Recrystallization from ethanol, ethyl acetate, or similar solvents |

| Salt Formation | Hydrobromide salt formed by treatment with hydrobromic acid or in situ HBr generation |

| Industrial Scale | Optimized for yield, purity, and safety; use of inert solvents and controlled temperature |

| Yield | High (typically >85%) |

Research Findings and Notes

- The reaction proceeds via a clean nucleophilic substitution mechanism, with minimal side reactions when conducted under inert atmosphere.

- The hydrobromide salt form enhances the compound’s stability and facilitates handling and storage.

- Industrial processes benefit from the use of water-immiscible inert solvents, which simplify product isolation and improve selectivity, as demonstrated in analogous bromination reactions.

- No significant alternative synthetic routes have been reported that surpass the efficiency of the bromination of 4-morpholineethanol derivatives using triphenylphosphine dibromide.

This detailed overview consolidates the preparation methods of this compound based on authoritative sources and related bromination chemistry, providing a professional and comprehensive resource for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and cyanoethyl derivatives.

Oxidation: Products include corresponding oxides and hydroxyl derivatives.

Reduction: Products include ethyl derivatives.

Scientific Research Applications

Organic Synthesis

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of various derivatives, which are essential in developing new materials and pharmaceuticals.

Medicinal Chemistry

The compound is investigated for its potential role as a precursor in drug development. Its structural characteristics may enable the modification of pharmacologically active compounds, enhancing their therapeutic efficacy. Research indicates that similar compounds exhibit biological activities such as antiviral and anticancer properties, suggesting potential applications for this compound in these areas.

Biological Studies

Studies have shown that the bromoethyl group can facilitate interactions with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or receptor binding. This interaction may alter metabolic pathways or influence physiological responses, making it a candidate for further investigation in neuroprotective and cytotoxic effects against cancer cells.

Cytotoxic Effects

Preliminary studies have shown that this compound may induce cytotoxic effects on various cancer cell lines. Mechanisms proposed include apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent.

Neuroprotective Effects

Some derivatives of morpholine compounds have demonstrated neuroprotective properties. Further research is needed to establish whether this compound can offer similar benefits in neurodegenerative disease contexts.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromoethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The compound can also form coordination complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

identifies the following analogs based on structural similarity:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-Bromo-N,N-dimethylethanamine hydrobromide | 5845-28-3 | 0.56 | Linear amine chain with dimethyl groups |

| 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide | 43204-63-3 | 0.54 | Piperazine ring with methyl and bromoethyl groups |

| Bis(2-Bromoethyl)amine hydrobromide | 42802-94-8 | 0.52 | Two bromoethyl groups on a central amine |

| 4-(2-Bromoethyl)morpholine hydrobromide | 622-40-2 | 0.80 | Morpholine ring without 2-methyl substitution |

Physicochemical and Functional Comparisons

Table 1: Physical Properties of Selected Bromoethylamine Derivatives

Key Observations:

Morpholine vs. Piperazine : The morpholine ring (oxygen-containing) in the target compound offers greater polarity and hydrogen-bonding capacity compared to piperazine analogs (nitrogen-containing), influencing solubility and reactivity .

Steric Effects: The 2-methyl group in the target compound may reduce nucleophilic substitution rates compared to non-methylated analogs like 4-(2-bromoethyl)morpholine hydrobromide .

Biological Activity : While highlights cardioprotective properties in a related hydrobromide salt (N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide), the target compound’s bioactivity remains underexplored in the provided evidence.

Biological Activity

4-(2-Bromoethyl)-2-methylmorpholine hydrobromide is a chemical compound characterized by its unique structure that includes a bromoethyl group and a methyl group attached to a morpholine ring. This compound, with the molecular formula , has gained attention primarily as a research intermediate in organic synthesis and drug discovery, although its specific biological activities remain underexplored.

The synthesis of this compound typically involves the reaction of 2-methylmorpholine with bromoethyl halides. The high reactivity of the bromoethyl group allows it to participate in various substitution reactions, making it a versatile building block in organic chemistry. The compound's structure can be represented as follows:

Currently, there is no well-documented mechanism of action for this compound. Its biological activity appears to be largely dependent on its interactions with nucleophiles and electrophiles due to the presence of reactive functional groups. The morpholine ring may coordinate with metal ions, influencing its behavior in various chemical environments and potential applications in drug design.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 2-Bromoethylamine hydrobromide | Lacks the morpholine ring | High (1.00) |

| 4-(2-Bromoethyl)morpholine hydrobromide | Similar structure but without the methyl group | High (0.80) |

| 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide | Contains a piperazine ring instead of morpholine | Moderate (0.54) |

| N-Ethyl-2-morpholinoethanamine | Contains a morpholine ring but different substituents | Moderate (0.74) |

This table highlights that while this compound shares structural similarities with other compounds, its unique combination of functional groups may impart distinct reactivity patterns that warrant further investigation.

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on related nitrogen heterocycles indicates promising avenues for exploration:

- Pharmaceutical Applications : Nitrogen heterocycles are crucial in drug design due to their ability to modulate biological targets. Compounds similar to this compound have been studied for their potential as enzyme inhibitors and receptor modulators .

- Toxicological Assessments : Preliminary assessments suggest that derivatives containing morpholine rings may exhibit moderate toxicity; however, specific toxicity data for this compound are not available .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide, and how do reaction conditions influence yield?

The synthesis of bromoethyl-morpholine derivatives often involves alkylation or bromination strategies. For example, analogous compounds like 4-[2-(4-Bromophenyl)ethyl]morpholine are synthesized via nucleophilic substitution using bromoethyl intermediates under inert atmospheres (N₂ or Ar) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like elimination .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures improves purity (>97% by GC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity analysis : Use GC with flame ionization detection (FID) for volatile impurities or HPLC with UV detection (λ = 210–254 nm) for non-volatile contaminants .

- Structural confirmation :

- FTIR : Identify N-H stretches (~3200 cm⁻¹ for hydrobromide salts) and C-Br vibrations (600–700 cm⁻¹) .

- NMR : ¹H NMR should show morpholine ring protons (δ 3.5–4.0 ppm) and bromoethyl CH₂ signals (δ 3.0–3.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to bromine (~30–40 ppm) .

Q. What storage conditions are critical for maintaining compound stability?

- Temperature : Store at 0–6°C to prevent thermal degradation of the bromoethyl group .

- Light sensitivity : Protect from UV light using amber glass vials to avoid radical-mediated decomposition .

- Humidity control : Desiccate to prevent hydrolysis of the hydrobromide salt .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromoethyl moiety acts as a versatile electrophile. For example:

- Suzuki coupling : Pd-catalyzed reactions with arylboronic acids require anhydrous conditions and elevated temperatures (80–100°C) to activate the C-Br bond .

- Nucleophilic substitution : Amines or thiols displace bromide in polar solvents (e.g., DMSO), but steric hindrance from the 2-methylmorpholine group may slow kinetics. Kinetic studies using LC-MS are recommended to optimize substitution rates .

Q. What analytical challenges arise in quantifying trace degradation products, and how can they be resolved?

- Challenge : Hydrobromide salts degrade into morpholine derivatives (e.g., 2-methylmorpholine) under acidic conditions .

- Resolution :

- HPLC-MS/MS : Use a C18 column (3.5 µm particles) with 0.1% formic acid in water/acetonitrile gradients. Monitor degradation via m/z shifts corresponding to demethylation or debromination .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and compare chromatograms to identify labile sites .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

Q. What computational methods predict the compound’s solubility and pharmacokinetic properties?

- Solubility : Predict logP values using Schrödinger’s QikProp or ACD/Labs. Experimental validation via shake-flask method (aqueous buffer pH 7.4) is critical due to hydrobromide’s ionic nature .

- ADMET : Use SwissADME or ADMET Predictor to estimate permeability (Caco-2 models) and metabolic stability (CYP450 isoforms) .

Methodological Best Practices

- Safety : Always handle in a fume hood; bromoethyl compounds are irritants (H315/H319) .

- Troubleshooting low yields : Increase equivalents of bromoethylating agent (1.5–2.0 eq) or add catalytic KI to enhance leaving-group displacement .

- Data validation : Cross-reference NMR/FTIR with computational spectra (Gaussian or ORCA) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.